molecular formula C10H5BrF2O3 B11800159 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid

2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid

Cat. No.: B11800159
M. Wt: 291.04 g/mol
InChI Key: SCRZHIHQALAKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid is a chemical compound belonging to the benzofuran family. . This compound, characterized by the presence of bromine and fluorine atoms on the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid include other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H5BrF2O3

Molecular Weight

291.04 g/mol

IUPAC Name

2-(2-bromo-5,6-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H5BrF2O3/c11-10-5(2-9(14)15)4-1-6(12)7(13)3-8(4)16-10/h1,3H,2H2,(H,14,15)

InChI Key

SCRZHIHQALAKCB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC(=C2CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.